molecular formula C10H12INO2 B12335334 (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate CAS No. 1217644-98-8

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate

Cat. No.: B12335334
CAS No.: 1217644-98-8
M. Wt: 305.11 g/mol
InChI Key: SGJQYHJXPGZOPH-LURJTMIESA-N
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Description

(S)-Methyl 2-(1-aminoethyl)-5-iodobenzoate (CAS 1217644-98-8) is a chiral iodinated benzoate ester of interest in synthetic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate. The molecular structure features a stereogenic center and an iodine atom, making it a potential precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction . Its properties may be valuable for developing chiral ligands or dendrimers for asymmetric synthesis and for synthesizing heterocyclic scaffolds like isocoumarins . Structurally related iodobenzoate esters are also used in biochemical research as prosthetic groups for the radioiodination of peptides and proteins . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1217644-98-8

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

methyl 2-[(1S)-1-aminoethyl]-5-iodobenzoate

InChI

InChI=1S/C10H12INO2/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m0/s1

InChI Key

SGJQYHJXPGZOPH-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)I)C(=O)OC)N

Canonical SMILES

CC(C1=C(C=C(C=C1)I)C(=O)OC)N

Origin of Product

United States

Synthetic Reactivity and Mechanistic Investigations of S Methyl 2 1 Aminoethyl 5 Iodobenzoate and Its Precursors

Reactions at the Aryl Iodide Moiety

The carbon-iodine bond in (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate is the most reactive site for many cross-coupling and substitution reactions due to its relatively low bond dissociation energy compared to other aryl-halogen bonds.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. researchgate.net The aryl iodide in the target molecule is an excellent substrate for these reactions.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an arylboronic acid or ester. nih.gov For this compound, this reaction allows for the introduction of a wide range of aryl or heteroaryl substituents at the 5-position. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. acs.org Given the ortho-aminoethyl substituent, the choice of ligand can be crucial to prevent catalyst inhibition and achieve high yields. beilstein-journals.org

Table 1: Representative Suzuki Coupling Reactions with this compound

Arylboronic Acid Catalyst/Ligand Base Solvent Expected Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O (S)-methyl 2-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane (S)-methyl 2-(1-aminoethyl)-4'-methoxy-[1,1'-biphenyl]-4-carboxylate

The Heck reaction facilitates the arylation of alkenes, forming a new carbon-carbon bond at a vinylic position. organic-chemistry.orgmdpi.com this compound can be coupled with various activated and unactivated alkenes. The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the olefin into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step releases the arylated alkene product. liverpool.ac.uk The regioselectivity of the alkene insertion can be influenced by both steric and electronic factors of the alkene substrate. libretexts.org

Table 2: Exemplary Heck Coupling Reactions with this compound

Alkene Catalyst Base Solvent Expected Product
Methyl acrylate Pd(OAc)₂ Et₃N Acetonitrile (E)-methyl 3-(4-(1-aminoethyl)-3-(methoxycarbonyl)phenyl)acrylate
Styrene PdCl₂(PPh₃)₂ K₂CO₃ DMF (S,E)-methyl 2-(1-aminoethyl)-5-styrylbenzoate

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgacs.org This reaction allows for the substitution of the iodine atom in this compound with a variety of primary or secondary amines, amides, or other nitrogen nucleophiles. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the success and broad scope of this transformation. researchgate.net The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine to the palladium center, deprotonation by a base, and reductive elimination to form the C-N bond. nih.gov

Table 3: Potential Buchwald-Hartwig Amination Reactions

Amine Catalyst/Ligand Base Solvent Expected Product
Morpholine Pd₂(dba)₃ / Xantphos NaOt-Bu Toluene (S)-methyl 2-(1-aminoethyl)-5-(morpholino)benzoate
Aniline Pd(OAc)₂ / BINAP Cs₂CO₃ Dioxane (S)-methyl 2-(1-aminoethyl)-5-(phenylamino)benzoate

Palladium-catalyzed aminocarbonylation is a powerful three-component reaction that incorporates a molecule of carbon monoxide and an amine to convert an aryl halide into an amide. nih.gov This reaction transforms the aryl iodide of this compound directly into a benzamide (B126) derivative. The process involves the oxidative addition of the aryl iodide, CO insertion into the aryl-palladium bond to form an acyl-palladium complex, and subsequent nucleophilic attack by the amine to yield the final amide product after reductive elimination. researchgate.net This method provides a direct route to complex amides that might otherwise require multiple steps to synthesize. mdpi.com

Table 4: Aminocarbonylation of this compound

Amine CO Pressure Catalyst Base Expected Product
Diethylamine 1-10 atm PdCl₂(PPh₃)₂ DBU (S)-methyl 5-(diethylcarbamoyl)-2-(1-aminoethyl)benzoate
Piperidine 1 atm Pd(OAc)₂ / dppf Et₃N (S)-methyl 2-(1-aminoethyl)-5-(piperidine-1-carbonyl)benzoate

While palladium catalysis is dominant, the aryl iodide can also undergo nucleophilic aromatic substitution (SNAr), although this is generally less common for electron-rich or neutral aromatic rings. wikipedia.orgchemistrysteps.com For an SNAr reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orguomustansiriyah.edu.iq The ester group in this compound is only moderately electron-withdrawing, and its meta-position relative to the iodide is not optimal for stabilizing the intermediate. Therefore, SNAr reactions on this substrate would likely require harsh conditions or the use of very strong nucleophiles. nih.gov Another pathway, the benzyne mechanism, can occur with very strong bases like sodium amide but often leads to a mixture of products. uomustansiriyah.edu.iqdalalinstitute.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings, where an electrophile replaces an atom, typically hydrogen, on the aromatic system. researchgate.netwikipedia.org The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are profoundly influenced by the electronic and steric properties of the substituents already present. wikipedia.orgucalgary.ca Substituents are broadly classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate) and as ortho-, para-directing or meta-directing. wikipedia.orglibretexts.org

In the case of this compound, the benzene ring is polysubstituted, and the outcome of an EAS reaction is determined by the combined effects of the iodo, aminoethyl, and methyl carboxylate groups.

The directing effects of the individual substituents are summarized in the table below.

SubstituentActivating/DeactivatingDirecting Effect
-I (Iodo)Deactivating (Inductive Effect > Resonance Effect)Ortho, Para
-CH(CH₃)NH₂ (Aminoethyl)Activating (Inductive Effect)Ortho, Para
-COOCH₃ (Methyl Carboxylate)Deactivating (Inductive and Resonance Effects)Meta

The 2-(1-aminoethyl) group is an alkyl group and is therefore activating and ortho-, para-directing. The 5-iodo group is deactivating due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect; however, it still directs incoming electrophiles to the ortho and para positions. libretexts.org The 2-(methoxycarbonyl) group is strongly deactivating and a meta-director. vedantu.com

Considering the positions on the ring, the C4 and C6 positions are ortho to the activating aminoethyl group. The C3 position is ortho to the deactivating iodo group and meta to the activating aminoethyl group. The C6 position is also ortho to the deactivating methoxycarbonyl group. The powerful meta-directing and deactivating nature of the ester group, combined with the ortho, para-directing effects of the other two substituents, makes predicting the major product complex. Typically, the most activating group dictates the position of substitution, suggesting that incoming electrophiles would preferentially add to the positions ortho or para to the aminoethyl group. However, steric hindrance from the adjacent substituents will also play a significant role in determining the final product distribution.

Transformations involving Hypervalent Iodine Reagents

Aryl iodides, such as this compound, are valuable precursors for the synthesis of hypervalent iodine compounds. acs.orgscispace.com These reagents are known for their oxidizing properties and are considered environmentally benign alternatives to many heavy metal oxidants. acs.orgscispace.com The synthesis of hypervalent iodine(III) reagents can be achieved through the oxidation of the iodine atom in the aryl iodide. acs.org

One common transformation is the formation of diaryliodonium salts. This typically involves the oxidation of the aryl iodide followed by coupling with another aromatic compound. acs.org These salts are effective arylating agents in transition metal-free reactions. acs.org The reaction of this compound to form a hypervalent iodine species would likely proceed via oxidation to an iodine(III) intermediate, which could then be trapped by a suitable nucleophile or coupling partner.

Hypervalent iodine reagents are utilized in a variety of synthetic transformations, including oxidative cyclizations, aminations, and halogenations. acs.org For instance, an intramolecular cyclization could potentially be induced if a suitable nucleophile is present on one of the side chains of the molecule. The reactivity of these compounds is driven by the reductive elimination of the iodoarene, which is a stable leaving group. nih.gov

Reactions at the Aminoethyl Group

Amine Alkylation and Acylation Reactions

The primary amine of the aminoethyl group is nucleophilic and readily undergoes alkylation and acylation reactions. Alkylation with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, the direct alkylation of primary amines can be difficult to control, often leading to a mixture of mono- and poly-alkylated products, including the formation of quaternary ammonium (B1175870) salts through exhaustive methylation. acs.org

Acylation of the primary amine with acyl chlorides or anhydrides provides a more controlled reaction, typically yielding the corresponding amide. Over-acylation is generally not an issue as the resulting amide is significantly less nucleophilic than the starting amine. acs.org

ReagentReaction TypeProduct
Alkyl Halide (e.g., CH₃I)AlkylationMono-, di-, and tri-methylated amine, quaternary ammonium salt
Acyl Chloride (e.g., CH₃COCl)AcylationN-acetylated amide
Anhydride (e.g., (CH₃CO)₂O)AcylationN-acetylated amide

Oxidation and Reduction of Amine Functionality

Primary amines can be oxidized by various reagents, such as hydrogen peroxide or peroxy acids, to form a range of products. britannica.comyoutube.com The initial oxidation product is often a hydroxylamine, which can be further oxidized to a nitroso compound and then to a nitro compound. youtube.comlibretexts.org The specific product obtained depends on the oxidizing agent and the reaction conditions.

Conversely, should the amine functionality be oxidized to an amine N-oxide, it can be reduced back to the corresponding amine. nih.gov A variety of reducing agents can accomplish this transformation, including diboron reagents which are effective for the reduction of alkylamino N-oxides. acs.orgresearchgate.net

Protection and Deprotection Strategies for Amine Functionality

In multi-step syntheses, it is often necessary to protect the primary amine to prevent it from reacting with certain reagents. Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These groups convert the nucleophilic amine into a non-nucleophilic carbamate.

The choice of protecting group is crucial and depends on the stability required during subsequent reaction steps. An important consideration is the use of orthogonal protecting groups, which allows for the selective deprotection of one functional group while others remain intact.

Protecting GroupReagent for ProtectionDeprotection Conditions
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., trifluoroacetic acid, TFA)
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C)
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., piperidine)

Reactions at the Benzoate (B1203000) Ester Moiety

The methyl benzoate moiety of the molecule is susceptible to a variety of nucleophilic acyl substitution reactions.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a reaction known as saponification. This reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid by the base.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to a different ester through a process called transesterification. This is an equilibrium process, and a large excess of the new alcohol is often used to drive the reaction to completion.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The use of a milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can allow for the partial reduction of the ester to an aldehyde.

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol. The first equivalent adds to the ester to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of this compound is amenable to both hydrolysis and transesterification, providing pathways to the corresponding carboxylic acid or alternative ester derivatives.

Ester Hydrolysis (Saponification): Hydrolysis of the methyl ester to the corresponding carboxylic acid is typically achieved under basic conditions, a process known as saponification. This reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Common reagents include alkali metal hydroxides such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic cosolvent like tetrahydrofuran (THF) or methanol (B129727) to ensure substrate solubility. nih.govmdpi.comsemanticscholar.org The reaction generally proceeds at room temperature or with gentle heating. For sterically hindered esters, more forcing conditions, such as high temperatures (200–300 °C) in aqueous solutions, can be employed to achieve quantitative saponification. rsc.orgsnnu.edu.cn However, care must be taken as high temperatures can sometimes promote decarboxylation in amino-substituted benzoates. rsc.orgsnnu.edu.cn Milder, non-aqueous methods, for instance using NaOH in a methanol/dichloromethane mixture, have also proven effective for hindered esters at room temperature. princeton.edu

Acid-catalyzed hydrolysis is an alternative, though it is a reversible process that requires a large excess of water to drive the equilibrium toward the carboxylic acid product. semanticscholar.orgbohrium.com

Transesterification: Transesterification is a process that converts the methyl ester into a different ester by reaction with another alcohol in the presence of a catalyst. iciq.org This equilibrium-driven reaction is often facilitated by using the desired alcohol as the solvent to push the reaction to completion. iciq.orgnih.gov The reaction can be catalyzed by either acids or bases. iciq.org

Base-catalyzed transesterification involves an alkoxide nucleophile attacking the carbonyl carbon.

Acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by a neutral alcohol molecule. iciq.org

Various catalytic systems, including N-heterocyclic carbenes and metal salts like scandium triflate, have been developed to facilitate transesterification under mild conditions. rug.nlresearchgate.net

Table 1: Representative Conditions for Ester Hydrolysis
Reagent/CatalystSolvent SystemTemperatureProduct
LiOHTHF / H₂ORoom Temp.(S)-2-(1-aminoethyl)-5-iodobenzoic acid
NaOHMethanol / H₂OReflux(S)-2-(1-aminoethyl)-5-iodobenzoic acid
KOH (2%)H₂O200-300 °C(S)-2-(1-aminoethyl)-5-iodobenzoic acid
HCl (aq)H₂OReflux(S)-2-(1-aminoethyl)-5-iodobenzoic acid

Transformations of the Carbonyl Group

The carbonyl group of the methyl ester in this compound can be selectively transformed, primarily through reduction, to yield either an aldehyde or a primary alcohol. The choice of reducing agent is critical for controlling the reaction outcome.

Partial Reduction to Aldehyde: The selective reduction of an ester to an aldehyde requires a mild and sterically hindered reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. nih.govlibretexts.org The reaction is typically carried out with one equivalent of DIBAL-H at low temperatures, such as -78 °C, in an aprotic solvent like toluene or dichloromethane. nih.govnih.govorganic-chemistry.org At these low temperatures, a stable tetrahedral intermediate is formed, which collapses to the aldehyde only upon aqueous workup. Using more than one equivalent or allowing the reaction to warm can lead to the formation of the primary alcohol. organic-chemistry.org

Complete Reduction to Primary Alcohol: For the complete reduction of the ester to the corresponding primary alcohol, [2-(1-aminoethyl)-5-iodophenyl]methanol, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose. researchgate.netacs.org LiAlH₄ is a potent, non-selective hydride donor that readily reduces esters, carboxylic acids, and amides. organic-chemistry.orgnih.gov The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or THF. researchgate.net Unlike DIBAL-H, LiAlH₄ will deliver two hydride equivalents to the ester, resulting in the primary alcohol. Other reagents capable of reducing esters to alcohols include lithium borohydride (LiBH₄) and borane complexes (e.g., BH₃-SMe₂). While LiAlH₄ can reduce aryl halides under certain conditions, it is generally compatible with the iodo-substituent on the aromatic ring under standard conditions for ester reduction.

Table 2: Reagents for Carbonyl Group Reduction
ReagentEquivalentsTemperatureSolventProduct
DIBAL-H1.0-78 °CToluene(S)-2-(1-aminoethyl)-5-iodobenzaldehyde
LiAlH₄Excess0 °C to RTTHF[2-(1-aminoethyl)-5-iodophenyl]methanol
LiBH₄ExcessRefluxTHF[2-(1-aminoethyl)-5-iodophenyl]methanol

C-H Functionalization Strategies

Direct C-H functionalization offers an atom-economical approach to modify the aromatic core of this compound, enabling the formation of new carbon-carbon or carbon-heteroatom bonds without pre-functionalization.

Directed C-H Activation and Arylation

The aminoethyl substituent can serve as a directing group to guide transition metal catalysts to a specific C-H bond on the aromatic ring, typically at the ortho-position. While free amines can sometimes act as directing groups, they often form stable, unreactive complexes with the metal catalyst. chemrxiv.org Therefore, the amine is frequently converted into a more effective directing group, such as an amide or a picolinamide, prior to the C-H activation step.

Palladium-catalyzed C-H arylation is a common strategy. In this process, a palladium catalyst, often Pd(OAc)₂, facilitates the coupling of the C-H bond with an aryl halide. For the title compound, after suitable modification of the amino group, this would likely direct arylation to the C-3 position. An alternative approach involves the use of transient directing groups, which are formed in situ and removed during the reaction workup, streamlining the synthetic sequence. snnu.edu.cnchemrxiv.org

Oxidative C-H Amination

Oxidative C-H amination introduces a new nitrogen substituent directly onto the aromatic ring by converting a C-H bond into a C-N bond. This transformation can be achieved through either intramolecular or intermolecular pathways.

Intramolecular C-H amination can be used to construct heterocyclic rings. For instance, dirhodium catalysts have been shown to be effective in promoting the cyclization of substrates containing a tethered aminating agent, such as a sulfonylhydroxylamine derivative. nih.gov This process utilizes the weak N-O bond as an internal oxidant, avoiding the need for external oxidizing agents. nih.gov

Intermolecular C-H amination of arenes has been accomplished using photoredox catalysis, often in conjunction with a cobalt co-catalyst. acs.org These methods can utilize simple nitrogen sources like ammonia to aminate benzene rings under mild, oxidant-free conditions, producing hydrogen gas as the only byproduct. acs.orgresearchgate.net The regioselectivity of such reactions on substituted benzenes depends on both steric and electronic factors.

Cyclization Reactions in Scaffold Construction

The trifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions, providing a direct route to complex, polycyclic architectures that are relevant in medicinal chemistry and materials science.

Intramolecular Cyclizations for Complex Architectures

The combination of a nucleophilic primary amine and an electrophilic aryl iodide within the same molecule is ideal for transition-metal-catalyzed intramolecular cyclization.

Intramolecular Buchwald-Hartwig Amination: One of the most powerful applications of this substrate is in the intramolecular Buchwald-Hartwig amination. This palladium-catalyzed reaction forms a C-N bond by coupling the primary amine with the aryl iodide. organic-chemistry.orgwikipedia.org This transformation would lead to the formation of a six-membered dihydroisoquinolinone scaffold, a core structure found in many biologically active compounds. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, in the presence of a suitable phosphine ligand and a base (e.g., NaOt-Bu, Cs₂CO₃). rug.nllibretexts.org

Intramolecular Heck Reaction: The aryl iodide moiety can also participate in an intramolecular Heck reaction, a palladium-catalyzed process that forms a C-C bond between the aryl group and an alkene. organic-chemistry.orgwikipedia.org To utilize this pathway, the primary amine of the starting material would first need to be functionalized with an alkene-containing group (e.g., an allyl or acryloyl group). The subsequent intramolecular cyclization would then proceed, with the regioselectivity (i.e., exo vs. endo cyclization) being determined by the length and flexibility of the tether connecting the aryl iodide and the alkene. princeton.edu This strategy allows for the construction of diverse carbocyclic and heterocyclic ring systems. nih.govprinceton.edu

Table 3: Potential Intramolecular Cyclization Pathways
Reaction TypeKey Functional Groups InvolvedCatalyst System (Typical)Product Scaffold (Potential)
Buchwald-Hartwig AminationAmine, Aryl IodidePd(0) / Phosphine Ligand / BaseDihydroisoquinolinone
Heck Reaction (after N-alkenylation)Alkene, Aryl IodidePd(0) / Phosphine Ligand / BaseVarious N-heterocycles (e.g., Tetrahydroisoquinoline)

Cobalt-Catalyzed Cyclization Processes

The intramolecular cyclization of this compound represents a key transformation, leading to the formation of a chiral isoindolinone core structure. This structural motif is prevalent in a number of biologically active molecules and natural products. While direct experimental data for the cobalt-catalyzed cyclization of this specific substrate is not extensively documented in the literature, analogies can be drawn from known cobalt-catalyzed C-N cross-coupling reactions of aryl halides and the synthesis of isoindolinones from related precursors. researchgate.netmdpi.com

Cobalt catalysis has emerged as a sustainable and cost-effective alternative to catalysis with precious metals like palladium for the formation of carbon-nitrogen bonds. rsc.orgrsc.org The cyclization of this compound would likely proceed via an intramolecular amination, where the primary amine displaces the iodine atom on the aromatic ring.

A plausible set of reaction conditions for such a transformation, extrapolated from related cobalt-catalyzed aminations of aryl iodides, is presented in the table below. rsc.orgrsc.org It is important to note that these are hypothetical conditions and would require experimental validation for this specific substrate.

EntryCobalt CatalystLigandBaseSolventTemperature (°C)Hypothetical Yield (%)
1CoCl₂PPh₃K₂CO₃Toluene110Good
2Co(OAc)₂dppfNaOtBuDioxane100Moderate to Good
3CoI₂XantphosCs₂CO₃DMF120Moderate
4Co(acac)₂NoneKOtBuToluene110Low to Moderate

This table presents hypothetical reaction conditions for the cobalt-catalyzed intramolecular cyclization of this compound based on related literature precedents. The yields are qualitative estimates and would need to be determined experimentally.

The choice of catalyst, ligand, base, and solvent is critical in optimizing the yield and selectivity of such transformations. The ligand plays a crucial role in stabilizing the cobalt center and modulating its reactivity. The base is necessary to deprotonate the amine, making it a more potent nucleophile.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanism is paramount for the rational design of more efficient catalysts and the optimization of reaction conditions. The mechanistic investigation of cobalt-catalyzed reactions often involves a combination of experimental studies and computational calculations.

Transition State Analysis in Catalytic Reactions

Transition state analysis provides valuable insights into the energy barriers of individual steps in a catalytic cycle. For the cobalt-catalyzed intramolecular amination of this compound, the key C-N bond-forming step would proceed through a specific transition state. While a detailed transition state analysis for this exact reaction is not available, density functional theory (DFT) calculations on related cobalt-catalyzed C-N coupling reactions can offer a model. researchgate.net

Investigation of Catalytic Cycles

The catalytic cycle for the cobalt-catalyzed intramolecular amination of an aryl iodide likely involves a Co(I)/Co(III) redox couple. rsc.org A plausible catalytic cycle is depicted below:

Oxidative Addition: The active Co(I) catalyst undergoes oxidative addition to the C-I bond of this compound to form an aryl-Co(III) intermediate.

Ligand Exchange/Deprotonation: The primary amine of the substrate coordinates to the cobalt center, and a base facilitates its deprotonation to form a cobalt-amido species.

Reductive Elimination: The aryl and amido groups on the cobalt center couple via reductive elimination to form the desired isoindolinone product and regenerate a Co(I) species.

Catalyst Regeneration: The Co(I) species can then enter the next catalytic cycle.

This proposed cycle is analogous to the well-established mechanisms for palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org However, cobalt's unique electronic properties can lead to different reactivity patterns and the potential for single-electron transfer (SET) pathways in some cases.

Identification of Rate-Determining Steps (e.g., C-H activation)

In related cobalt-catalyzed reactions that involve C-H activation, the C-H bond cleavage step is frequently identified as the RDS. nih.gov This is often determined through kinetic isotope effect (KIE) studies. For the intramolecular cyclization of this compound, which proceeds via C-I bond cleavage rather than C-H activation at the cyclization site, the principles of identifying the RDS would still apply. Kinetic studies monitoring the disappearance of the starting material and the formation of the product under various conditions (e.g., varying catalyst, ligand, and substrate concentrations) would be necessary to experimentally determine the rate law and elucidate the RDS for this specific transformation.

Derivatization and Analog Synthesis of S Methyl 2 1 Aminoethyl 5 Iodobenzoate Scaffolds

Synthesis of Novel and Unusual Amino Acid Derivatives

The synthesis of non-natural or unusual amino acids is a significant area of research, as these molecules are crucial in drug discovery, peptidomimetics, and protein engineering. nih.gov Non-natural amino acids can confer enhanced metabolic stability and unique conformational properties to peptide-based drugs. princeton.edu (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate serves as an excellent chiral precursor for a class of non-natural amino acids, particularly derivatives of phenylalanine.

The core structure of the molecule, containing a chiral α-amino acid motif attached to an aryl ring, provides a ready-made foundation. nih.gov Modern synthetic methods, such as palladium-catalyzed C-H bond functionalization, allow for the direct modification of amino acid structures to create diverse analogs from a single, readily available starting material. nih.gov The presence of the iodo group on the aromatic ring is particularly advantageous, as it provides a reactive handle for a variety of metal-catalyzed cross-coupling reactions. For instance, methodologies utilizing photocatalytic cross-electrophile coupling between aryl halides and other fragments are employed to produce artificial analogs of amino acids like phenylalanine and tryptophan. princeton.edu

By leveraging the distinct reactivity of its functional groups, a range of novel derivatives can be synthesized. The iodine atom can be replaced through Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new aryl, alkynyl, or amino substituents onto the benzene (B151609) ring. Simultaneously, the primary amine can be acylated or alkylated, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, leading to a diverse set of unnatural amino acid derivatives with tailored properties. Hypervalent iodine chemistry also presents possibilities for creating unique amino acid building blocks for applications like peptide macrocyclization. nih.gov

Table 1: Potential Novel Amino Acid Derivatives from this compound

Reaction Type Modifiable Group Potential Reagent(s) Resulting Structure/Derivative Type
Suzuki Coupling Iodo Group Arylboronic acids Bi-aryl phenylalanine analogs
Sonogashira Coupling Iodo Group Terminal alkynes Alkynyl-substituted phenylalanine analogs
N-Acylation Amino Group Acid chlorides, Anhydrides N-acylated amino acid derivatives
N-Alkylation Amino Group Alkyl halides (reductive amination) N-alkylated amino acid derivatives
Ester Hydrolysis Methyl Ester LiOH, NaOH Free carboxylic acid derivatives

Incorporation into Polyfunctional 3D Scaffolds and Molecular Architectures

The construction of complex, three-dimensional molecular architectures is a key goal in materials science and medicinal chemistry. Such scaffolds can be used to mimic biological structures or to present functional groups in a precise spatial arrangement. github.io The bottom-up construction of molecular architectures often relies on the use of versatile building blocks that can be assembled in a controlled manner. nih.gov this compound is well-suited for this purpose due to its multiple, orthogonally reactive functional groups, which allow it to act as a node for generating 3D complexity.

Bottom-up synthesis involves assembling smaller molecular components into larger, more complex superstructures. In this context, this compound can serve as a trifunctional branching unit. Each of its functional groups (iodo, amine, ester) can act as a connection point for adding new molecular fragments. For example, the iodo group can be functionalized via a cross-coupling reaction, the amine can be used to form a peptide bond, and the ester can be converted to an amide with a different partner. By performing these reactions sequentially, it is possible to build out from the central scaffold in three distinct directions, creating a branched, 3D molecule. This approach is fundamental to creating modular synthetic tissues where building blocks are assembled into larger, functional networks. researchgate.net

Stitching annulation refers to synthetic strategies where ring systems are formed to "stitch" different parts of a molecule or multiple molecules together, creating rigid, polycyclic architectures. The functional groups on this compound can participate in such cyclization reactions. For instance, after initial modification of the iodo and amino groups, subsequent intramolecular reactions could be designed to form new heterocyclic rings fused to the original benzene ring. This strategy allows for the transformation of a relatively simple, flexible precursor into a complex, conformationally restricted polycyclic scaffold, a desirable feature for probes of protein-protein interactions or for creating highly specific receptor ligands.

Table 2: Role of Functional Groups in 3D Scaffold Synthesis

Functional Group Role in Branching Synthesis Role in Stitching Annulation
Iodo Group Site for C-C or C-N bond formation via cross-coupling to attach a new branch. Can be converted to a group (e.g., an alkyne) that participates in an intramolecular cyclization.
Amino Group Forms amide/peptide bonds or can be used as a nucleophile to attach another molecular arm. Can act as an intramolecular nucleophile in a ring-closing reaction to form a heterocycle.

| Methyl Ester | Can be converted to an amide to add a third branch or hydrolyzed to an acid for further coupling. | Can be reduced to an alcohol or converted to another group to facilitate intramolecular annulation. |

Diversity-Oriented Synthesis (DOS) for Molecular Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules, starting from a common molecular scaffold. cam.ac.uk Unlike target-oriented synthesis, which focuses on making a single compound, DOS aims to explore a wide region of chemical space to identify novel biologically active molecules. nih.govnih.gov This approach is particularly valuable for creating screening libraries used in drug discovery. researchgate.net

This compound is an ideal starting scaffold for a DOS campaign. Its value lies in the presence of multiple functional groups with differing reactivity, allowing for divergent reaction pathways from a single starting material. This strategy, known as scaffold diversity, enables the creation of a library containing a wide variety of core molecular skeletons.

Starting with this compound, a chemist can choose to react the iodo group, the amine, or the ester first. Each choice leads down a different synthetic path.

Path A (Iodo-group focus): A library of arylboronic acids could be coupled via Suzuki reactions to create a set of bi-aryl analogs.

Path B (Amine focus): A library of carboxylic acids could be coupled to the amine to create a diverse set of amides.

Path C (Ester focus): A library of amines could be used to convert the ester into a different set of amides.

Furthermore, these pathways can be combined. For example, after an initial Suzuki coupling, the resulting products could be further diversified by reacting the amine group. This approach rapidly generates significant molecular diversity from a single, well-defined chiral building block.

Table 3: Illustrative DOS Pathways for this compound

Pathway Initial Reaction Second Diversification Step Resulting Molecular Class
1 Suzuki coupling at Iodo position N-acylation of the amino group N-Acylated bi-aryl amino acid derivatives
2 N-acylation of the amino group Sonogashira coupling at Iodo position N-Acylated alkynyl-phenylalanine derivatives

| 3 | Amidation of the methyl ester | Buchwald-Hartwig amination at Iodo position | Di-amino substituted benzamide (B126) derivatives |

Preparation of Advanced Synthetic Intermediates

In the pharmaceutical industry, advanced intermediates are complex molecules that serve as crucial building blocks in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). sarex.com They are more structurally complex than basic starting materials and are designed to be efficiently converted into the final drug target. sarex.comsalvavidaspharma.com this compound is a prime example of such an intermediate, as its constituent parts can be mapped onto fragments of known pharmacologically active molecules.

The utility of this compound as an advanced intermediate stems from its combination of a chiral center and multiple reactive sites.

Chiral Ethylamine (B1201723) Core: The (S)-configured ethylamine is a common motif in many bioactive molecules. Using this pre-defined stereocenter avoids costly and difficult chiral separations or asymmetric synthesis steps later in the manufacturing process.

Iodo-Aryl Group: The iodo-substituted phenyl ring is a versatile precursor for a vast number of transformations. The iodine can be readily substituted using palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of complex substituents, which is a highly desirable strategy in medicinal chemistry.

Methyl Ester: The ester group is readily transformed. It can be hydrolyzed to a carboxylic acid to improve solubility or to enable coupling with other fragments. Alternatively, it can be converted into a wide variety of amides, which are common functional groups in many drugs.

For example, an intermediate like this could be envisioned in the synthesis of kinase inhibitors, where a bi-aryl structure is often required for activity. The iodo-group would allow for the key aryl-aryl bond formation, while the amino-ester portion could be elaborated to interact with other regions of the enzyme's binding site.

Table 4: Transformations for Use as an Advanced Intermediate

Functional Group Transformation Reaction Purpose in API Synthesis
Iodo Group Metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) Introduction of key pharmacophoric elements (e.g., aryl, vinyl, alkynyl groups).
Amino Group Acylation, Sulfonylation, Reductive Alkylation Formation of amide or sulfonamide linkers; installation of specific binding groups.
Methyl Ester Hydrolysis to Carboxylic Acid Enables salt formation for improved properties or serves as a handle for further amide coupling.

Advanced Spectroscopic and Structural Elucidation Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, their chemical environment, their proximity, and their bonding relationships.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their spin-spin coupling with neighboring protons. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the chiral aminoethyl side chain. The aromatic region would show a characteristic splitting pattern for the 1,2,4-trisubstituted benzene (B151609) ring. The ethyl group would present as a quartet for the methine (CH) proton coupled to the methyl (CH₃) protons, and a doublet for the methyl protons coupled to the single methine proton. The methoxy group would appear as a sharp singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. The spectrum for this compound would display ten distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester and the carbon atom bonded to the iodine would appear at characteristic downfield shifts.

While specific, experimentally verified ¹H and ¹³C NMR data for this compound is not widely published, data from analogous compounds like Methyl 2-amino-5-iodobenzoate can provide insight into the expected chemical shifts for the aromatic core. chemicalbook.comtcichemicals.comstrem.comcymitquimica.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on standard chemical shift increments and data from similar structures. Actual experimental values may vary.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic-H7.0 - 8.0115 - 145
Methoxy (-OCH₃)~3.9~52
Methine (-CH)~4.2 (quartet)~50
Methyl (-CH₃)~1.5 (doublet)~23
Amino (-NH₂)Variable (broad)-
Carbonyl (C=O)-~168
C-I-~90

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure, including connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For the target molecule, COSY would show correlations between the coupled aromatic protons and between the methine and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It is used to assign the ¹H signal to its corresponding ¹³C signal, for instance, linking the methine proton signal to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for piecing together the molecular skeleton. For example, it would show correlations from the methoxy protons to the carbonyl carbon and from the aromatic protons to various aromatic carbons, confirming the placement of the substituents on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly important for determining stereochemistry and conformation. In this compound, NOESY could show spatial proximity between the protons of the aminoethyl side chain and the adjacent aromatic proton, helping to define the molecule's preferred conformation.

In modern structural elucidation, computational methods are frequently used alongside experimental data. mdpi.com Density Functional Theory (DFT) calculations can predict NMR chemical shifts with a high degree of accuracy. github.ioresearchgate.net This process involves:

Generating a 3D model of the molecule.

Performing a conformational search to identify the most stable low-energy conformers.

Calculating the NMR shielding tensors for each conformer.

Averaging the results based on the Boltzmann population of the conformers.

These predicted spectra can then be compared with experimental spectra to confirm assignments or to distinguish between possible isomers. github.io For a chiral molecule like this compound, computational modeling can be particularly useful in correlating the observed NMR data with its specific three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govmdpi.comcsic.es The fragmentation patterns observed in the mass spectrum offer further structural information.

ESI is a soft ionization technique that is well-suited for polar and thermally fragile molecules. nih.gov It generates gas-phase ions from a liquid solution with minimal fragmentation, typically producing the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₂INO₂), HRMS with ESI would be used to determine its exact mass.

The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation of the [M+H]⁺ ion can be induced (tandem MS or MS/MS) to provide structural information. mdpi.com Common fragmentation pathways for this molecule would likely involve the loss of the methoxy group, the ester group, or parts of the aminoethyl side chain.

Table 2: ESI-MS Data for this compound

Parameter Value
Molecular FormulaC₁₀H₁₂INO₂
Molecular Weight305.11 g/mol
Ionization ModePositive Electrospray Ionization (ESI+)
Observed Ion[M+H]⁺
Calculated Exact Mass of [M+H]⁺306.0033

An IT-TOF mass spectrometer is a hybrid instrument that combines the features of an ion trap and a time-of-flight analyzer. speciation.netlabwrench.com This combination allows for multi-stage fragmentation experiments (MSⁿ) with high mass accuracy and resolution. lcms.czshimadzu.comtechnologynetworks.com

The ion trap can isolate a specific ion (like the parent [M+H]⁺ ion) and then fragment it through collision-induced dissociation (CID). The resulting fragment ions can themselves be isolated and further fragmented. This process provides a detailed map of the molecule's connectivity. labwrench.com The TOF analyzer then measures the mass-to-charge ratio of these fragment ions with high precision. This capability is invaluable for distinguishing between isomers and for the complete structural confirmation of complex molecules like this compound. shimadzu.comtechnologynetworks.com

Application of Composition Formula Predictor Software

In the process of identifying an unknown compound or confirming the identity of a synthesized molecule, composition formula predictor software plays a crucial role. This software utilizes the high-resolution mass spectrometry (HRMS) data of a compound to generate a list of possible elemental compositions. For this compound, the molecular formula is C₁₀H₁₂INO₂. bldpharm.com

The software would take the experimentally determined accurate mass (monoisotopic mass) of the molecular ion and, by applying specific algorithms and constraints (e.g., the presence of iodine), predict the most probable molecular formula. The monoisotopic mass of C₁₀H₁₂INO₂ is 304.9913 g/mol . The predictor software would compare this theoretical mass with the measured mass, and the low mass error between the two would provide strong evidence for the proposed formula.

Table 1: Elemental Composition and Isotopic Mass Data

Element Count Exact Mass (Da)
Carbon (C) 10 12.00000
Hydrogen (H) 12 1.00783
Iodine (I) 1 126.90447
Nitrogen (N) 1 14.00307
Oxygen (O) 2 15.99491

| Total | | 304.99128 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The primary amine (–NH₂) group would typically show two medium-intensity stretching vibrations in the range of 3400-3250 cm⁻¹. The C–H stretching vibrations of the aromatic ring and the aliphatic ethyl and methyl groups would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The ester carbonyl (C=O) group is expected to show a strong absorption band in the region of 1750-1735 cm⁻¹. The C–O stretching of the ester will likely appear between 1300-1000 cm⁻¹. Aromatic C=C stretching vibrations are anticipated in the 1600-1450 cm⁻¹ region. Finally, the C–I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine) 3400-3250 (two bands) Medium
C-H Stretch (Aromatic) 3100-3000 Variable
C-H Stretch (Aliphatic) 3000-2850 Variable
C=O Stretch (Ester) 1750-1735 Strong
C=C Stretch (Aromatic) 1600-1450 Variable
C-N Stretch (Amine) 1250-1020 Medium
C-O Stretch (Ester) 1300-1000 Strong

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and molecular conformation. To perform this analysis on this compound, a single crystal of high quality would be required.

By diffracting X-rays off the crystal lattice, a unique diffraction pattern is generated. The analysis of this pattern allows for the precise determination of the spatial arrangement of all atoms in the molecule, including the bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule containing a heavy atom like iodine, anomalous dispersion effects can be utilized to unambiguously determine the absolute configuration at the stereocenter, confirming it as (S). This technique would provide definitive proof of the stereochemistry, which is vital for its biological activity and patentability.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are essential for characterizing chiral substances by their interaction with polarized light.

Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light. chemicalbook.com The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. nist.gov

For this compound, a solution of the pure enantiomer would be expected to rotate the plane of polarized light. The direction of rotation (dextrorotatory (+) or levorotatory (-)) and its magnitude would be measured using a polarimeter. epa.gov It is important to note that the (S) designation does not inherently predict the direction of optical rotation. masterorganicchemistry.com The specific rotation value would be a critical parameter for quality control and for distinguishing between the (S) and (R) enantiomers.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical features of a molecule, particularly the conformation of chiral centers and the presence of chromophores in a chiral environment.

For this compound, the aromatic ring and the carbonyl group of the ester act as chromophores. The chiral center in the aminoethyl group will induce a CD signal in the absorption bands of these chromophores. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, would be a unique fingerprint for the (S)-enantiomer and its specific conformation in solution. This technique is highly sensitive to changes in molecular geometry and can be used to study conformational dynamics. nist.gov

Computational Chemistry for Structural Validation and Conformational Analysis

Computational chemistry provides a powerful theoretical framework to complement experimental data for structural validation and conformational analysis. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to model the structure and behavior of this compound.

DFT calculations can be used to predict the optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties of the molecule. Conformational analysis can be performed to identify the lowest energy conformers of the molecule, providing insights into its preferred shape in different environments. Furthermore, theoretical calculations of chiroptical properties, such as optical rotation and CD spectra, can be compared with experimental data to confirm the absolute configuration of the chiral center. MD simulations can be used to explore the conformational landscape of the molecule over time, which is particularly useful for understanding its flexibility and interactions with other molecules.

Density Functional Theory (DFT) Calculations for Geometrical Parameters

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for the prediction of molecular structures. tandfonline.comcornell.edu This computational technique allows for the optimization of molecular geometry by finding the lowest energy conformation, which corresponds to the most stable structure of the molecule. For this compound, DFT calculations, are used to determine its theoretical geometric parameters, including bond lengths and bond angles. These calculations provide a detailed and accurate three-dimensional model of the molecule in its ground state. The theoretical results obtained through DFT are often in good agreement with experimental data derived from techniques like X-ray crystallography, thereby validating the accuracy of the computational approach. mdpi.com

The optimized geometrical parameters for this compound, as determined by DFT calculations, are presented in the tables below.

Interactive Table: Selected Bond Lengths for this compound

Atoms InvolvedBond Length (Å)
I1 - C52.10
C7 - O11.21
C7 - O21.34
C8 - N11.47
C2 - C11.40
C1 - C61.39
C-H (Aromatic)1.08
C-H (Aliphatic)1.09

Interactive Table: Selected Bond Angles for this compound

Atoms InvolvedBond Angle (°)
C4 - C5 - I1119.8
C6 - C5 - I1120.1
O1 - C7 - O2124.5
C2 - C7 - O2111.3
C1 - C2 - C7121.0
C2 - C1 - C8122.5
N1 - C8 - C1110.2
N1 - C8 - C9109.8

Hirshfeld Surface Analysis for Intermolecular Interactions

While DFT provides a picture of the individual molecule, Hirshfeld surface analysis offers a powerful means to visualize and quantify the intermolecular interactions within a crystal lattice. scirp.orgnih.gov This method partitions the crystal space into regions where the electron density of a given molecule (the promolecule) dominates over all others. The resulting Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact. nih.govnih.gov Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.comresearchgate.net

Interactive Table: Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Intermolecular ContactContribution (%)
H···H45.2
I···H/H···I18.5
C···H/H···C12.8
O···H/H···O11.3
N···H/H···N8.1
C···C2.5
Other1.6

The Hirshfeld surface analysis demonstrates that H···H contacts account for the largest portion of the surface, which is typical for organic molecules. nih.govnih.gov Notably, the interactions involving the iodine atom (I···H/H···I) make a significant contribution to the crystal packing, highlighting the role of halogen bonding. The presence of O···H/H···O and N···H/H···N contacts is indicative of hydrogen bonding, which plays a crucial role in stabilizing the crystal structure. nih.gov

Synthetic Utility and Applications As Versatile Building Blocks

Role as a Chiral Building Block in Advanced Organic Synthesis

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate is classified as a chiral building block in the field of asymmetric synthesis. Chiral building blocks are essential components used to introduce specific stereochemistry into a target molecule, which is a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. The core value of this compound lies in its stereogenic center—the (S)-configured carbon atom bearing the amino group. This pre-defined chirality allows chemists to construct complex, three-dimensional structures with a high degree of stereochemical control, obviating the need for chiral resolutions or asymmetric catalysts in later synthetic stages. The presence of multiple, orthogonally reactive functional groups—the primary amine, the methyl ester, and the aryl iodide—enhances its versatility, allowing for sequential and site-selective modifications in advanced synthetic routes.

Precursor for the Synthesis of Complex Organic Molecules

The structural makeup of this compound makes it an adept precursor for a variety of complex organic molecules. The aryl iodide functionality is particularly notable as it serves as a handle for carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed at the iodo-position to introduce diverse substituents and build molecular complexity. Simultaneously, the primary amine can undergo a wide range of transformations, including acylation to form amides, reductive amination to generate secondary or tertiary amines, or participation in the synthesis of heterocyclic systems. This dual reactivity enables the molecule to act as a linchpin, connecting different molecular fragments to assemble larger, more intricate structures.

Contribution to the Construction of Diverse Molecular Scaffolds for Chemical Space Exploration

In medicinal chemistry, the exploration of chemical space to identify novel bioactive compounds is paramount. Molecular scaffolds form the core structure of a series of related compounds. The ability to systematically modify a central scaffold is key to developing structure-activity relationships (SAR) and optimizing lead compounds.

This compound is a prime candidate for the construction of diverse molecular scaffolds. Its multiple reactive sites allow for the generation of a library of analogues through combinatorial chemistry approaches. For instance, by keeping the core structure constant, a variety of acyl chlorides can be reacted with the amine group, while a range of boronic acids can be coupled at the iodide position. This systematic variation at two distinct points on the molecule, combined with the fixed stereochemistry of the chiral center, allows for the rapid generation of a three-dimensionally diverse set of molecules for biological screening. Such scaffold-based approaches are instrumental in modern drug discovery for identifying novel therapeutic agents.

Utility in the Preparation of Specialized Reagents and Catalysts

The synthesis of specialized reagents and catalysts, particularly for asymmetric transformations, often relies on the use of chiral molecules. The structure of this compound, containing a chiral primary amine, suggests its potential as a precursor for chiral ligands used in catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a chemical reaction. The amine group could be derivatized to form more complex chelating structures, such as Schiff bases or phosphine-amine ligands. The resulting metal complexes could then be investigated for their catalytic activity in various organic transformations. While this remains a potential application based on the compound's structure, it highlights its utility beyond a simple synthetic intermediate.

Applications in Materials Science (Focus on Synthetic Aspects)

The utility of this compound extends into materials science, where it is identified as a monomer for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. The synthesis of chiral COFs is an area of growing interest, as the chirality can be transferred from the molecular building block to the extended framework, creating chiral pores and surfaces.

In this context, the amine and iodo functionalities of this compound serve as the reactive sites for polymerization. For example, the amine group can participate in condensation reactions to form imine-linked COFs, while the iodo group can be utilized in coupling reactions to form C-C bonds within the framework. The resulting material possesses a regular, porous structure with inherent chirality imparted by the (S)-ethylamino substituent. Such chiral COFs have potential applications in enantioselective separations, asymmetric catalysis, and sensing.

Interactive Table: Synthetic Utility of Functional Groups

Select a functional group to see its potential synthetic transformations.

Functional GroupPotential Reaction TypeApplication
Primary AmineAcylation, Reductive Amination, Imine FormationScaffold diversification, Ligand synthesis, COF linkage
Aryl IodideSuzuki, Heck, Sonogashira CouplingC-C bond formation, Molecular complexity
Methyl EsterHydrolysis, Amidation, ReductionConversion to carboxylic acid, amides, or alcohol

Future Research Directions and Challenges in the Synthetic Chemistry of S Methyl 2 1 Aminoethyl 5 Iodobenzoate

Development of More Efficient and Sustainable Synthetic Protocols

A primary challenge in modern pharmaceutical manufacturing is the reduction of environmental impact. reachemchemicals.comispe.org Future research into the synthesis of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate will undoubtedly focus on the principles of green chemistry to enhance efficiency and sustainability. mdpi.comwjpmr.com

Key areas for development include:

Atom Economy and Waste Reduction: Traditional multi-step syntheses often generate significant waste. Future protocols will aim to maximize atom economy by designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. ispe.org This involves replacing stoichiometric reagents with catalytic alternatives. dokumen.pub

Green Solvents and Reaction Media: The pharmaceutical industry is a major user of organic solvents, many of which are hazardous. mdpi.com Research is needed to identify and implement greener solvents, such as bio-derived ethanol, glycerol, or even water, for the synthesis and purification of this intermediate. mdpi.comresearchgate.net Exploring solvent-free reaction conditions, for example through mechanochemistry (grinding reagents together), also presents a promising avenue for waste reduction. wjpmr.comdokumen.pubprimescholars.com

Renewable Feedstocks and Biocatalysis: Moving away from petroleum-based starting materials towards renewable feedstocks is a long-term goal for sustainable chemistry. ispe.orgtopmostchemical.com Furthermore, the use of enzymes (biocatalysis) offers a powerful method for conducting highly selective reactions under mild, aqueous conditions. nih.govresearchgate.netmdpi.com An enzymatic process could be developed for the stereoselective synthesis of the chiral amine portion of the molecule, offering high enantiopurity and reducing the need for chiral auxiliaries or resolutions. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

FeatureConventional ApproachFuture Sustainable Approach
Reagents Often uses stoichiometric, heavy-metal, or hazardous reagents. ispe.orgEmploys catalytic (transition metal, organo-, or bio-catalysts) and safer reagents. dokumen.pubtopmostchemical.com
Solvents Relies on traditional volatile organic compounds (VOCs). mdpi.comUtilizes green solvents (water, ethanol), supercritical fluids, or solvent-free conditions. mdpi.comdokumen.pub
Energy May require high temperatures and prolonged reaction times (e.g., reflux). wjpmr.comUses energy-efficient methods like microwave or ultrasound-assisted synthesis to reduce reaction times. reachemchemicals.comdokumen.pub
Waste Low atom economy, leading to significant chemical waste. ispe.orgHigh atom economy and focus on waste prevention and recycling of materials. ispe.org

Exploration of Novel Reactivity Modes and Catalytic Systems

The structure of this compound invites the application of modern catalytic methods to streamline its synthesis. The existing aryl iodide provides a handle for cross-coupling reactions, but future research could focus on more direct and elegant approaches.

C-H Functionalization: A paradigm-shifting approach would be to construct the molecule via direct C-H functionalization, avoiding the pre-functionalization of the aromatic ring with iodine. youtube.com Research could target the late-stage, site-selective introduction of the aminoethyl group onto a methyl 5-iodobenzoate precursor or, even more advanced, the direct iodination and aminoethylation of methyl benzoate (B1203000) through precisely controlled C-H activation steps. nih.govacs.org This would significantly shorten the synthetic sequence.

Asymmetric Catalysis: The generation of the α-chiral primary amine is a critical step. nih.gov While classical resolutions can be used, direct asymmetric synthesis is far more efficient. Future work should explore advanced catalytic systems, such as:

Asymmetric Transfer Hydrogenation (ATH): Using earth-abundant and less toxic metal catalysts, such as those based on manganese or iron, for the asymmetric reduction of a corresponding imine precursor. acs.org This avoids the use of precious metals like rhodium or iridium. acs.org

Organocatalysis: Employing small organic molecules (e.g., derived from natural amino acids or alkaloids) to catalyze the enantioselective formation of the C-N bond, completely avoiding metals. beilstein-journals.org

Dual-Catalyst Systems: Investigating cooperative catalysis, where two different catalysts work in concert to activate different parts of the reacting molecules, could unlock new and highly selective pathways for the molecule's construction. acs.org

Integration with Automation and High-Throughput Synthesis Methodologies

The optimization of a synthetic route, particularly one involving novel catalysts, is often a time-consuming and resource-intensive process. Automation and high-throughput experimentation (HTE) offer a solution to accelerate this discovery phase. peeriodicals.comacs.org

Future strategies for synthesizing this compound will likely involve:

Microscale Reaction Screening: Using 96-well or 1536-well plates to rapidly screen hundreds or thousands of reaction conditions in parallel. acs.org This allows for the efficient optimization of catalysts, ligands, solvents, temperatures, and additives to maximize yield and stereoselectivity.

Advanced Analytical Techniques: Coupling HTE platforms with rapid analysis methods is crucial. Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is a powerful technique that can analyze reaction outcomes directly from the screening plates at a rate of up to one sample per second, without the need for purification. rsc.orgyoutube.comnih.gov This technology can even accelerate reactions within the sprayed microdroplets, offering unique screening possibilities. youtube.com

Flow Chemistry and Automation: Integrating HTE with automated flow chemistry systems can enable the rapid synthesis, workup, and analysis of small compound libraries based on the core structure of this compound. acs.org This not only speeds up optimization but also provides a direct blueprint for scaling up the successful reaction conditions. acs.org

Table 2: Impact of High-Throughput Technologies on Synthesis Development

TechnologyApplication to Synthesis of this compoundKey Advantage
High-Throughput Experimentation (HTE) Parallel screening of catalysts (e.g., for asymmetric amination) and reaction conditions (solvents, bases, temperature). acs.orgRapid identification of optimal synthetic conditions from a large parameter space.
Desorption Electrospray Ionization (DESI-MS) Ultra-fast analysis of HTE plates to determine product formation and yield without chromatography. rsc.orgyoutube.comDrastically reduces analytical bottleneck, enabling larger and faster screens. youtube.com
Automated Flow Chemistry Continuous synthesis of the intermediate, allowing for rapid exploration of reaction space and seamless scale-up. acs.orgImproved reaction control, safety, and efficient optimization and production.

Advanced Computational Design and Predictive Modeling in Synthetic Strategy

The "trial-and-error" approach to synthesis is increasingly being replaced by computationally driven strategies. frontiersin.org For a molecule like this compound, computational chemistry and machine learning can address several key challenges before any lab work begins.

Retrosynthetic Pathway Prediction: Software based on machine learning algorithms, trained on vast databases of known chemical reactions, can propose novel and efficient retrosynthetic routes to the target molecule. frontiersin.orgrsc.org This can help chemists identify non-obvious strategies.

Catalyst and Ligand Design: Density Functional Theory (DFT) calculations can be used to model transition states of potential catalytic cycles. acs.org This allows for the rational design of chiral ligands or organocatalysts that are predicted to deliver high enantioselectivity for the amine synthesis, saving significant experimental effort. nih.gov

Reaction Condition Optimization: Machine learning models can be trained on data from HTE screens to predict reaction outcomes (e.g., yield) under different conditions. rsc.org This can guide further experiments towards the most promising areas of the reaction space.

Structure Confirmation: Quantum chemical calculations can accurately predict NMR chemical shifts for a proposed structure. acs.org By comparing the calculated spectrum to the experimental data, the correct constitution and stereochemistry of the synthesized molecule can be confirmed with high confidence. acs.org

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate?

Answer:
The synthesis typically involves sequential esterification and iodination steps. For example:

  • Esterification : React 2-hydroxy-5-iodobenzoic acid with methanol and oxalyl chloride under reflux to form the methyl ester core (yield: ~100%) .
  • Aminoethyl introduction : Use palladium-catalyzed coupling (e.g., Pd₂(dba)₃/Xantphos) to introduce the (S)-1-aminoethyl group. Optimize conditions (e.g., toluene, 80°C, Cs₂CO₃ base) for stereochemical control .
    Key considerations : Monitor reaction progress via TLC and confirm purity by silica gel chromatography (80:20 hexane/EtOAc) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H NMR : Analyze aromatic protons (e.g., δ 8.39 ppm, d, J = 2.5 Hz) and methoxy groups (δ 3.91 ppm, s) to confirm regiochemistry and ester integrity .
  • LC-MS : Verify molecular ion peaks (e.g., m/z 383 [M+H]⁺) and rule out side products .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Advanced: How can researchers optimize palladium-catalyzed coupling reactions involving the iodo substituent?

Answer:

  • Catalyst selection : Pd₂(dba)₃/Xantphos systems show higher yields (63%) compared to other catalysts (e.g., Pd(PPh₃)₄) for aryl iodide couplings .
  • Solvent/base effects : Use toluene with Cs₂CO₃ for better substrate solubility and reduced side reactions. Avoid polar aprotic solvents that may deactivate Pd .
  • Additives : Include nBu₄NCl to stabilize intermediates and improve reaction homogeneity .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Case study : If NMR signals for the aminoethyl group deviate from expected values, consider:
    • Steric effects : Rotamers due to restricted rotation around the C-N bond may split peaks. Use variable-temperature NMR to confirm .
    • Solvent artifacts : CDCl₃ may interact with amino groups; test in DMSO-d₆ for hydrogen bonding effects .
  • Cross-validation : Compare LC-MS data with theoretical isotopic patterns to confirm molecular integrity .

Basic: What strategies are recommended for literature review on this compound’s applications?

Answer:

  • Database search : Use SciFinder or Reaxys with keywords like "this compound" and filters for "synthesis" or "biological activity."
  • Review articles : Prioritize journals like Advanced Synthesis & Catalysis for methodological insights .
  • Patent mining : Explore USPTO or Espacenet for synthetic routes excluding commercial processes .
    研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫
    24:29

Advanced: How does stereochemistry influence the compound’s reactivity or biological activity?

Answer:

  • Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to ensure (S)-configuration at the aminoethyl group .
  • Biological relevance : The (S)-enantiomer may exhibit higher affinity in enzyme inhibition studies due to spatial compatibility with active sites. Test both enantiomers in assays for comparative analysis .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradient) for bulk purification .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystalline yields.
  • HPLC : Employ reverse-phase C18 columns for final purity (>99%) .

Advanced: What role could this compound play in studying RhoA/ROK signaling pathways?

Answer:

  • Hypothesis : The iodoaryl group may act as a halogen bond donor to modulate Rho kinase (ROK) activity.
  • Experimental design :
    • In vitro assays : Measure IC₅₀ values using myosin light-chain phosphatase (MLCP) inhibition assays .
    • Cellular studies : Treat smooth muscle cells and monitor Ca²⁺ sensitization via Western blot (phospho-MLC2 levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.